molecular formula C15H21N5O3 B2442741 3-ethyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923139-25-7

3-ethyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2442741
CAS RN: 923139-25-7
M. Wt: 319.365
InChI Key: VSGDQUIBMRHZDZ-UHFFFAOYSA-N
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Description

3-ethyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C15H21N5O3 and its molecular weight is 319.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research into purine derivatives, like those described by Nilov et al. (1995), involves the synthesis of polymethylenehypoxanthines and their precursors, exploring their antiviral and antihypertensive activities. These studies underline the potential of purine derivatives in the development of new therapeutic agents, reflecting a broader interest in purine chemistry for drug discovery (Nilov et al., 1995).

Mesoionic Compounds and Their Properties

Coburn and Taylor (1982) synthesized mesoionic purinone analogs, exploring their chemical properties and reactions. Such research highlights the versatility of purine structures in synthesizing novel compounds with potential applications in medicinal chemistry and material science (Coburn & Taylor, 1982).

Receptor Affinity and Pharmacological Evaluation

Zagórska et al. (2015) focused on arylpiperazinylalkyl purine derivatives, evaluating their affinity for serotoninergic and dopaminergic receptors. This work contributes to understanding how modifications in the purine structure can influence biological activity, offering insights into the design of new compounds with potential antidepressant and anxiolytic properties (Zagórska et al., 2015).

Novel Synthesis Techniques

Anisuzzaman et al. (2000) developed efficient gas chromatographic methods for the determination of imidazolinone herbicides, utilizing dimethyl derivatives of these compounds. This research demonstrates the role of purine and imidazole derivatives in analytical chemistry, specifically in the development of methods for environmental monitoring and agricultural management (Anisuzzaman et al., 2000).

Pharmacophore Design

Ostrovskyi et al. (2011) explored the synthesis of imidazo(4,5-b)pyridines, highlighting their use in drug design as purine isosteres. Such research underscores the importance of purine analogs in medicinal chemistry, offering a foundation for the development of new drugs with improved efficacy and safety profiles (Ostrovskyi et al., 2011).

Mechanism of Action

Target of Action

A structurally similar compound, 6-ethyl-5-[(2s)-1-(3-methoxypropyl)-2-phenyl-1,2,3,4-tetrahydroquinolin-7-yl]pyrimidine-2,4-diamine, has been reported to target the protein renin . Renin is an enzyme that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it indirectly influences blood pressure.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name

2-ethyl-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-5-18-13(21)11-12(17(3)15(18)22)16-14-19(7-6-8-23-4)10(2)9-20(11)14/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGDQUIBMRHZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16812236

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